5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
5-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a chemical compound with the molecular formula C12H15Cl2NO . It is a solid substance and is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 17 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Physical and Chemical Properties Analysis
5-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a molecular weight of 260.16 . It is a solid substance and is stored in a dry environment at 2-8°C .Scientific Research Applications
Binding Properties and Receptor Affinity
- Spiro compounds including spiro[[2]benzofuran-1,4'-piperidines] have been synthesized and evaluated for their binding properties for sigma(1) and sigma(2) receptors. Specifically, compounds with a cyano group in position 3 of the spirocycle show high sigma(1) receptor affinity and selectivity. For instance, 1'-benzyl-3,4-dihydrospiro[[2]benzopyran-1,4'-piperidine]-3-carbonitrile is highlighted as a potent sigma(1) receptor ligand with significant sigma(1)/sigma(2) selectivity ratio (Maier & Wünsch, 2002).
Synthesis and Chemical Properties
- An improved preparation method for derivatives of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has been developed, indicating its chemical relevance and potential applications in various scientific fields. The targeted compound was synthesized from 2-bromo-4-methylbenzoic acid in a multi-step process, showcasing the molecule's synthetic accessibility (Liu et al., 2013).
Medicinal Chemistry and Pharmacophore
- The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore, a structural component in many drugs, drug candidates, and biochemical reagents, has shown significant progress in syntheses and biological relevance. The development of new biologically active substances containing this pharmacophore is being actively pursued, highlighting the importance of spiro compounds in medicinal chemistry (Ghatpande et al., 2020).
Imaging and Tracer Studies
- Spiro[isobenzofuran-1,4'-piperidine] derivatives have been synthesized and evaluated as potential SPECT tracers for imaging of σ1 receptors. For example, [125I]Spiro-I demonstrated high subtype selectivity and specific in vivo binding to σ1 receptors, suggesting its use in receptor imaging studies (Chen et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
6-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUBZWCKBKOZMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)Cl)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630930 |
Source
|
Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-47-8 |
Source
|
Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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